![molecular formula C9H13N3O3S B15214502 6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid CAS No. 20865-50-3](/img/structure/B15214502.png)
6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, an isopropoxymethyl group, and a thioxo group attached to a dihydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. One practical method uses the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under mild conditions . This method allows for the precipitation of pure products within 5 to 10 minutes of reaction time, yielding high purity and regioselectivity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DMSO-HCl, leading to acidification products.
Substitution: Alkylation reactions can occur at the sulfur atom when treated with N-aryl α-chloroacetamides and α-bromoacetophenones.
Common Reagents and Conditions:
Oxidation: DMSO-HCl system.
Substitution: N-aryl α-chloroacetamides, α-bromoacetophenones, and triethylamine in hot ethanol.
Major Products:
Applications De Recherche Scientifique
6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thioxo group and amino group play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes .
Comparaison Avec Des Composés Similaires
- 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides .
- 6-Amino-5-carboxamidouracils .
Uniqueness: 6-Amino-5-(isopropoxymethyl)-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its isopropoxymethyl group and thioxo group differentiate it from other similar compounds, making it a valuable subject for further research and application .
Propriétés
Numéro CAS |
20865-50-3 |
|---|---|
Formule moléculaire |
C9H13N3O3S |
Poids moléculaire |
243.29 g/mol |
Nom IUPAC |
4-amino-5-(propan-2-yloxymethyl)-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3S/c1-4(2)15-3-5-6(8(13)14)11-9(16)12-7(5)10/h4H,3H2,1-2H3,(H,13,14)(H3,10,11,12,16) |
Clé InChI |
CAYOMDBSXLEHNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC1=C(NC(=S)N=C1N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide](/img/structure/B15214421.png)
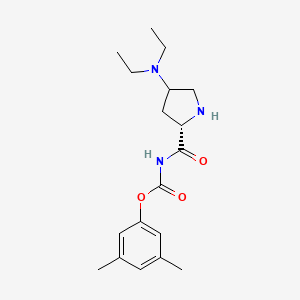
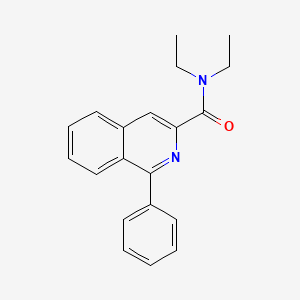
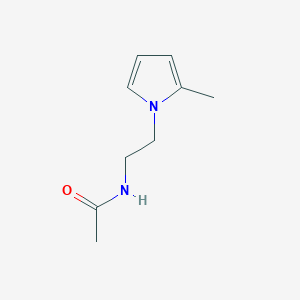

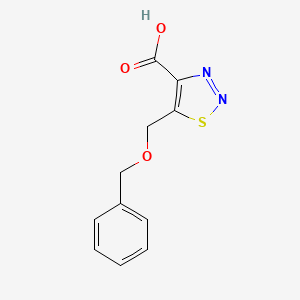
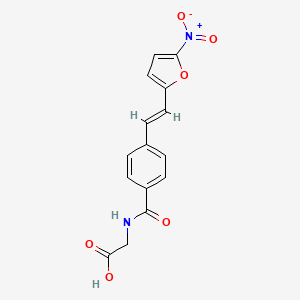
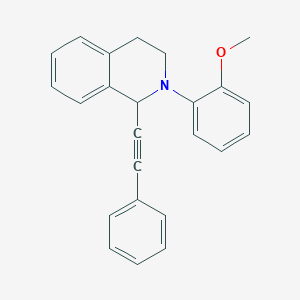
![4-[(Ethenyloxy)methyl]cyclohex-1-ene](/img/structure/B15214469.png)

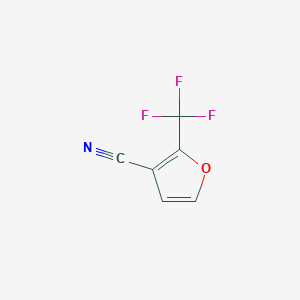
![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)
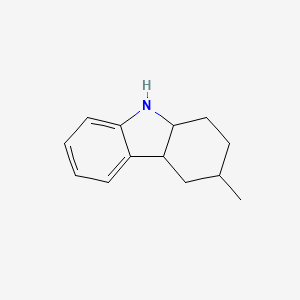
![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)
